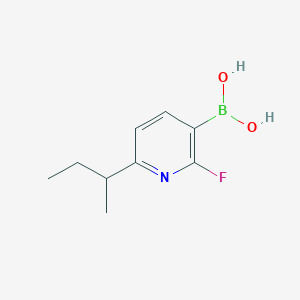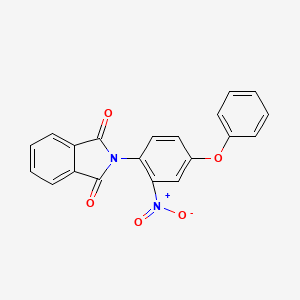![molecular formula C18H13Na3O9PPdS3+ B14075324 [[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is a complex compound containing palladium, sodium, and benzenesulfonate groups. It is known for its catalytic properties and is widely used in various organic synthesis reactions. The compound has the molecular formula C18H12Na3O9PPdS3 and a molecular weight of 674.84 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium typically involves the reaction of palladium salts with tris(benzenesulfonato)phosphine ligands. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction scheme is as follows:
- Dissolution of palladium chloride (PdCl2) in water or an organic solvent.
- Addition of tris(benzenesulfonato)phosphine to the solution.
- Stirring the mixture at a specific temperature (usually around 60-80°C) for several hours.
- Precipitation of the product by adding a sodium salt, such as sodium chloride or sodium sulfate.
- Filtration and purification of the product by recrystallization .
Industrial Production Methods
In industrial settings, the production of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing. The reaction conditions are optimized to maximize yield and purity. The final product is typically obtained as a powder or crystalline solid, which is then packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The benzenesulfonato groups can be substituted with other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligands such as phosphines, amines, and carboxylates can be used for substitution reactions.
Coupling Reactions: Reagents like aryl halides, boronic acids, and alkynes are commonly used in the presence of bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound, while in Heck coupling, the product is a substituted alkene .
Aplicaciones Científicas De Investigación
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound is used in the study of enzyme mimetics and as a probe for biological systems.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium involves the coordination of the palladium center with the phosphinidyne and benzenesulfonato ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates. The palladium center acts as a catalyst, promoting various chemical transformations through oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): A widely used palladium catalyst in cross-coupling reactions.
Palladium(II) acetate: Another common palladium catalyst used in organic synthesis.
Triphenylphosphine-3,3’,3’'-trisulfonic acid trisodium salt: A similar compound with sulfonate groups but different coordination environment.
Uniqueness
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is unique due to its specific coordination environment and the presence of multiple benzenesulfonato groups. This unique structure provides enhanced stability and reactivity, making it a versatile catalyst in various chemical reactions .
Propiedades
Fórmula molecular |
C18H13Na3O9PPdS3+ |
|---|---|
Peso molecular |
675.9 g/mol |
Nombre IUPAC |
trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium |
InChI |
InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2 |
Clave InChI |
OZYIFDKIIQHBJZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)








![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



